molecular formula C8H13NO3 B12301701 Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate

Cat. No.: B12301701
M. Wt: 171.19 g/mol
InChI Key: ZTNCDZHEPMKBIQ-UHFFFAOYSA-N
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Description

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a bicyclic heterocyclic compound featuring fused furan and pyrrolidine rings. Its core structure (C₉H₁₃NO₃) is characterized by a stereochemically dense scaffold, making it a valuable intermediate in pharmaceutical synthesis and asymmetric catalysis. The compound’s conformational rigidity, as observed in crystal structures (e.g., envelope conformation of the pyrrolidine ring and half-chair furan geometry), enhances its utility in drug design .

Properties

Molecular Formula

C8H13NO3

Molecular Weight

171.19 g/mol

IUPAC Name

methyl 1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole-3a-carboxylate

InChI

InChI=1S/C8H13NO3/c1-11-7(10)8-4-9-2-6(8)3-12-5-8/h6,9H,2-5H2,1H3

InChI Key

ZTNCDZHEPMKBIQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CNCC1COC2

Origin of Product

United States

Preparation Methods

Cycloaddition-Based Synthesis with Organocatalysts

A diastereoselective approach using Takemoto’s catalyst ([(1R,2R)-(−)-2-(dimethylamino)cyclohexyl]thiourea) has been reported for structurally related compounds. This method involves a Michael addition between methyl (E)-2-((2-hydroxybenzylidene)amino)acetate and 5-methoxy-2(5H)-furanone in p-xylene at room temperature for 24 hours. Subsequent acetylation with acetic anhydride, pyridine, and DMAP yields the methyl ester derivative.

Reaction Details Conditions Yield Purification
Michael addition p-xylene, Takemoto’s catalyst (20 mol%), 24 h, rt 39% Silica gel chromatography (Cy:EtOAc = 97:3)
Acetylation Acetic anhydride, pyridine, DMAP (5 mol%), 0°C → rt, 2 h N/A CH2Cl2 extraction, MgSO4 drying

Alkylation and Coupling Reactions

A method from Ambeed employs DIPEA in DMSO at elevated temperatures for coupling reactions. For example:

  • Reactants : (3aR,6aS)-hexahydro-1H-furo[3,4-c]pyrrole and compound 73.1.
  • Conditions : 110°C, 2 h, 10 eq DIPEA.
  • Yield : 76.3%.
Parameter Value
Solvent Dry DMSO
Base N-ethyl-N,N-diisopropylamine (DIPEA)
Workup EtOAc extraction, brine wash, Na2SO4 drying

Patented Methods Using Ethyl Bromopyruvate

A patent (EP1030838B1) describes a route involving ethyl bromopyruvate and 1,3-cyclohexanedione:

  • Step 1 : React cycloheptane-1,3-dione with ethyl bromopyruvate in isopropanol/K2CO3, 16 h, rt → furan acid intermediate.
  • Step 2 : Convert to mixed anhydride with ethyl chloroformate, then react with aniline derivatives.
  • Step 3 : Cyclize with ammonium acetate in N-methylpyrrolidinone, 100°C, 20 h.
Step Conditions Yield
Intermediate synthesis Isopropanol, K2CO3, 16 h, rt 94%
Anhydride formation Ethyl chloroformate, CH2Cl2, 0°C → rt, 5 h N/A
Cyclization N-Methylpyrrolidinone, 100°C, 20 h 91%

Protecting Group Strategies

The use of tert-butoxycarbonyl (Boc) or methyl ester groups is common for functionalization. For example:

  • Boc Protection : Reaction of hexahydro-1H-furo[3,4-c]pyrrole with Boc anhydride in THF.
  • Methyl Ester Formation : Esterification of carboxylic acid intermediates with methyl iodide under basic conditions.

Summary of Key Methods

Method Reagents/Conditions Yield Advantages
Cycloaddition (Takemoto) p-xylene, catalyst, rt, 24 h 39% Diastereoselectivity
MCR (Isocyanide/Alkyne) MeCN, rt, 12 h 70–80% High efficiency, perfluoroalkyl
Alkylation (DIPEA/DMSO) DMSO, 110°C, 2 h 76.3% Simple, high yield
Ethyl Bromopyruvate Isopropanol/K2CO3, cyclization at 100°C 94% Scalable, high purity

Chemical Reactions Analysis

Types of Reactions

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., alkyl halides). The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in various biochemical reactions, influencing the activity of enzymes and other proteins. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations on the Core Scaffold

The furo[3,4-c]pyrrole core is highly modular, allowing for diverse functionalization. Key analogs and their properties are summarized below:

Compound Name Substituents Molecular Formula Yield (%) Enantiomeric Excess (ee) Key Spectral Data Reference
Methyl (3S,3aR,4S,6R,6aS)-6-(2-hydroxy-5-nitrophenyl)-3-methoxy-1-oxo hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate (4k) Nitrophenyl, methoxy C₁₇H₁₈N₂O₈ 47 95% (SFC) ¹H NMR (CDCl₃): δ 8.03 (br s), 3.9–4.1 (m); HRMS: m/z 377.1234 [M + H]⁺
Methyl (3S,3aR,4S,6S,6aR)-6a-bromo-6-(2-hydroxyphenyl)-3-methoxy-1-oxo hexahydro-1H-furo[3,4-c]pyrrole-4-carboxylate (4v) Bromo, hydroxyphenyl C₁₆H₁₇BrNO₆ 35 87% (SFC) ¹H NMR (CDCl₃): δ 7.82 (br d), 3.5–3.8 (m); HRMS: m/z 406.0348 [M + H]⁺
Methyl 1-methyl-3-phenyl-1,2,3,3a,4,9b-hexahydrobenzo[f]chromeno[4,3-b]pyrrole-3a-carboxylate Benzo[f]chromeno extension C₂₄H₂₃NO₃ N/A N/A X-ray: Dihedral angle = 76.82°; C–H⋯O interactions
Methyl 5-benzyl-3,3-dimethyl-hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate Benzyl, dimethyl C₁₆H₂₁NO₃ Discontinued (commercial) N/A N/A

Structural and Conformational Insights

  • Crystal Packing: Analogs with aromatic extensions (e.g., benzo[f]chromeno derivatives) exhibit stabilized crystal structures via C–H⋯π and C–H⋯O interactions, influencing solubility and bioavailability .
  • Stereoelectronic Effects : Electron-withdrawing groups (e.g., nitro in 4k) enhance electrophilicity at the carbonyl group, whereas bulky substituents (e.g., benzyl in commercial analogs) increase steric hindrance .

Biological Activity

Methyl hexahydro-1H-furo[3,4-c]pyrrole-3a-carboxylate is a synthetic compound belonging to the furo[3,4-c]pyrrole class. It exhibits significant potential for biological activity, making it a subject of interest in medicinal chemistry and other fields. This article explores its biological activity, mechanisms of action, and relevant research findings.

Antitumor Properties

Research has indicated that derivatives of furo[3,4-c]pyrrole compounds, including this compound, exhibit antitumor activity . For instance, studies have shown that similar compounds demonstrate moderate anti-tumor effects against various human cancer cell lines such as HCT116 (colon), MCF7 (breast), and HEPG2 (liver) when compared to established chemotherapeutics like Doxorubicin .

The mechanism of action for this compound involves interactions with specific molecular targets, including enzymes and receptors. These interactions can modulate various biochemical pathways leading to its observed effects. For example:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Gene Expression : It can alter gene expression profiles that are crucial for cancer cell proliferation and survival.
  • Cell Signaling Pathways : The compound's ability to affect cell signaling pathways is essential for understanding its therapeutic potential.

Other Biological Activities

In addition to its antitumor properties, this compound may exhibit other biological activities such as:

  • Antibacterial Activity : Similar compounds have shown potential as antibacterial agents against various pathogens.
  • Immunosuppressive Effects : Some derivatives have been studied for their immunosuppressive properties, which could be beneficial in treating autoimmune diseases .

Case Study: Antitumor Efficacy

A study conducted on a series of furo[3,4-c]pyrrole derivatives revealed that certain modifications significantly enhanced their antitumor efficacy. The compound was tested against multiple cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis. The study highlighted the importance of structural modifications in improving biological activity.

Table of Biological Activities

Biological ActivityObserved EffectsReferences
AntitumorModerate inhibition of cancer cell lines
AntibacterialPotential against various pathogens
ImmunosuppressiveEffects on immune response

Mechanistic Insights

Further mechanistic studies are required to elucidate the exact pathways through which this compound exerts its effects. Preliminary data suggest that the compound may interfere with DNA synthesis or repair mechanisms in cancer cells, contributing to its antitumor efficacy.

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